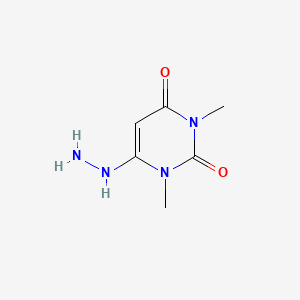

1,3-Dimethyl-6-hydrazinouracil

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOVZZMDMNJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193078 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40012-14-4 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40012-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Uracil and Pyrimidine Chemistry Research

The importance of 1,3-Dimethyl-6-hydrazinouracil lies primarily in its role as a highly adaptable starting material for the synthesis of annelated (fused-ring) uracil (B121893) systems. nih.govbeilstein-journals.org Uracil and its derivatives are of great interest to synthetic and biological chemists, forming the basis for numerous clinically significant antiviral and anticancer drugs. nih.govbeilstein-journals.org The functionalization at the C5 and C6 positions of the uracil ring is a key strategy for creating novel molecular architectures. nih.govbeilstein-journals.org

This compound, with its reactive hydrazino group at the 6-position, provides a direct route to a variety of fused heterocyclic compounds. It is particularly instrumental in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-c] nih.govarabjchem.orgdiazepines. nih.govbeilstein-journals.org Pyrazolo[3,4-d]pyrimidines are a notable class of compounds, as they are recognized for a wide spectrum of biological activities. arabjchem.orgchimicatechnoacta.ru A prominent example from this family is Allopurinol, a xanthine (B1682287) oxidase inhibitor used in clinical settings. nih.govbeilstein-journals.org The ability of this compound to serve as a precursor to these valuable scaffolds underscores its significance in medicinal chemistry and drug discovery research. arabjchem.org

Historical Context of 1,3 Dimethyl 6 Hydrazinouracil Studies

While the precise first synthesis of 1,3-Dimethyl-6-hydrazinouracil is not prominently documented in the reviewed literature, its use in synthetic chemistry has been noted in various studies over several decades. For instance, research dating back to at least 1988 involved reactions of this compound with fervenulin (B1672609) and its derivatives. urfu.ru By the mid-1990s, the compound was being actively explored as a tool for creating more complex heterocyclic systems. A 1994 study detailed the transformations of its 5-diazo derivatives to synthesize novel triazolo[4,5-d]pyrimidines. mathnet.ru

In the 2000s, research continued to highlight its utility. A notable 2006 study by Prajapati and colleagues, frequently cited in subsequent literature, described the refluxing of this compound with α-ketoalkynes in ethanol (B145695) to yield pyrazolopyrimidine derivatives. arabjchem.orgresearchgate.net This work solidified its role as a reliable precursor for this important class of heterocycles. More recent studies have continued to build on this foundation, exploring one-pot syntheses and reactions with various electrophiles to further expand the library of accessible fused pyrimidines. nih.govchimicatechnoacta.ruchimicatechnoacta.ru

Overview of Research Trajectories for 1,3 Dimethyl 6 Hydrazinouracil

Direct Synthesis Approaches to this compound

Direct synthesis of this compound from simple, acyclic precursors is not a commonly reported or standard method in the scientific literature. The construction of the substituted uracil ring is a multi-step process, and the introduction of the hydrazino moiety is typically performed as a distinct step on an existing uracil derivative. Therefore, precursor-based methods are the conventional and most efficient routes to this compound.

Precursor-Based Synthesis of this compound

The preparation of this compound relies on the availability of 1,3-dimethyluracil (B184088) substituted at the C6 position with a suitable leaving group that can be displaced by hydrazine (B178648).

The conversion of 6-amino-1,3-dimethyluracil (B104193) to this compound is not a prominently documented pathway in the reviewed chemical literature. While methods exist for the synthesis of the 6-amino precursor patsnap.comgoogle.com, its direct transformation to the corresponding hydrazine is less common than other routes.

The most established and widely used method for preparing this compound is the nucleophilic substitution reaction of 6-chloro-1,3-dimethyluracil (B186940) with hydrazine. In this reaction, the chlorine atom at the 6-position acts as an effective leaving group, which is readily displaced by the nucleophilic hydrazine.

The reaction is typically carried out by treating 6-chloro-1,3-dimethyluracil with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. The process often involves heating the reaction mixture to ensure complete conversion, leading to the formation of this compound in good yield. This precursor, 6-chloro-1,3-dimethyluracil, is itself synthesized from 1,3-dimethylbarbituric acid via chlorination with agents like phosphorus oxychloride google.com.

Derivatization and Annulation Reactions of this compound

The bifunctional nature of this compound, containing both a hydrazino group and a pyrimidine core, makes it an excellent substrate for annulation reactions to build fused heterocyclic systems. One of the most significant applications is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles recognized for their wide range of biological activities. The reaction of this compound with appropriate bifunctional electrophiles provides a direct and efficient route to this scaffold.

A notable and regioselective method for the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of this compound with α-ketoalkynes. nih.gov This reaction proceeds efficiently in a one-pot manner under mild conditions. beilstein-journals.org

When this compound is reacted with an α-ketoalkyne, such as 3-hexyn-2-one (B163128), in refluxing ethanol, a cyclization reaction occurs. nih.gov The reaction mechanism involves an initial attack of the hydrazine, followed by an intramolecular cyclization. This cyclization proceeds via a 5-exo-trig pathway, which is favored over a potential 7-exo-trig cyclization, leading exclusively to the formation of the five-membered pyrazole (B372694) ring fused to the pyrimidine core. nih.gov For instance, the reaction with 3-hexyn-2-one yields the corresponding 2,4-dioxo-pyrazolo[3,4-d]pyrimidine derivative in 80% yield. nih.gov Similarly, reaction with 4-phenyl-3-butyn-2-one (B156156) in refluxing ethanol for four hours results in the formation of the analogous pyrazolo[3,4-d]pyrimidine in 78% yield. nih.govbeilstein-journals.org This method provides high yields under neutral conditions, avoiding the use of strong acids. beilstein-journals.org

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from this compound and α-Ketoalkynes

| α-Ketoalkyne Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hexyn-2-one | Ethanol, Reflux | 1,3,5-trimethyl-6-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one (structure inferred) | 80% | nih.gov |

| 4-Phenyl-3-butyn-2-one | Ethanol, Reflux, 4h | 1,3,5-trimethyl-6-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one (structure inferred) | 78% | nih.govbeilstein-journals.org |

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

Reactions with α,β-Unsaturated Carbonyl Compounds

The reaction of this compound with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[3,4-d]pyrimidines, although the formation of pyrimido[4,5-c] tsijournals.combu.edu.egdiazepines is often the major pathway. bu.edu.egurfu.ru However, under certain conditions, such as heating in a strong acid like 1N HCl, the initially formed pyrimidodiazepine can undergo a ring-opening and subsequent ring-closure rearrangement to yield the corresponding pyrazolo[3,4-d]pyrimidine, albeit in poor yields. bu.edu.eg A more direct route involves the reaction with α-ketoalkynes, which proceeds via a 5-exo-trig cyclization of the intermediate, favoring the formation of the five-membered pyrazole ring over the seven-membered diazepine (B8756704) ring. bu.edu.egurfu.ru

For instance, the reaction of this compound with 3-hexyn-2-one in refluxing ethanol directly affords the corresponding 2,4-dioxo-pyrazolo[3,4-d]pyrimidine derivative in high yield. bu.edu.egurfu.ru Similarly, treatment with 4-phenyl-3-butyn-2-one under the same conditions also yields the respective pyrazolo[3,4-d]pyrimidine. arabjchem.org

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines from this compound and α,β-Unsaturated Compounds

| α,β-Unsaturated Compound | Reaction Conditions | Product | Yield (%) | Reference |

| 3-Hexyn-2-one | Ethanol, Reflux | 1,3,5,6-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | 80 | bu.edu.egurfu.ru |

| 4-Phenyl-3-butyn-2-one | Ethanol, Reflux, 4h | 1,3,5-Trimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one | 78 | arabjchem.org |

Reactions with Aldehydes: Formation of Hydrazones and Subsequent Cyclization

The initial reaction of this compound with aldehydes readily forms the corresponding hydrazones. scribd.comchimicatechnoacta.ru These hydrazones are stable intermediates that can be isolated and subsequently cyclized to form pyrazolo[3,4-d]pyrimidines. scribd.com The cyclization is typically achieved by heating the hydrazone in a suitable solvent or in the presence of a dehydrating agent.

For example, heating 6-arylidenehydrazino-1,3-dimethyluracils in trifluoroacetic acid (TFA) leads to the formation of 3-aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones. scribd.comcu.edu.eg An alternative one-pot method involves heating the hydrazones in an aqueous ethanol solution in the presence of hydrochloric acid to yield the same pyrazolopyrimidine derivatives.

Table 2: Synthesis of 3-Aryl-5,7-dimethylpyrazolopyrimidine-4,6-diones from Hydrazones of this compound

| Aldehyde | Cyclization Conditions | Product | Reference |

| Benzaldehyde | Heating in TFA | 3-Phenyl-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | scribd.com |

| 4-(Dimethylamino)benzaldehyde | Heating in TFA | 3-(4-(Dimethylamino)phenyl)-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | scribd.com |

| 4-Nitrobenzaldehyde | Heating in TFA | 3-(4-Nitrophenyl)-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | scribd.com |

Reactions with Isocyanates

The reaction of 6-hydrazinouracils with isocyanates provides a direct and efficient one-pot synthesis of pyrazolo[3,4-d]pyrimidine-4,6-diones. tsijournals.comurfu.ru Specifically, the reaction of 6-hydrazinouracil with phenylisocyanate at room temperature, followed by refluxing in ethanol, furnishes the corresponding pyrazolo[3,4-d]pyrimidine derivative. bu.edu.eg This method highlights a straightforward approach to constructing the fused heterocyclic system.

Reactions with Dimethylformamide Dialkylacetals and Orthoformates

Treatment of this compound derivatives with dimethylformamide dimethylacetal (DMF-DMA) or triethyl orthoformate can also lead to the formation of pyrazolo[3,4-d]pyrimidines. For instance, the reaction of 1,3-dimethyl-6-(-methylbenzylidenehydrazino)uracils with either DMF-DMA or triethyl orthoformate results in the corresponding 5,7-dimethyl-3-phenylpyrazolo[3,4-d]pyrimidine-4,6-dione. Research has also shown that reacting this compound with dimethylformamide dialkyl acetals at 150°C can produce 2-alkylpyrazolo[3,4-d]pyrimidines.

Cyclization Mechanisms to Pyrazolo[3,4-d]pyrimidines

The formation of the pyrazolo[3,4-d]pyrimidine ring system from this compound generally involves an initial reaction at the more nucleophilic terminal nitrogen of the hydrazino group, followed by an intramolecular cyclization and dehydration.

In the case of reactions with α-ketoalkynes, the proposed mechanism involves an initial Michael addition of the hydrazino group to the alkyne, followed by a 5-exo-trig cyclization onto the carbonyl group, which is kinetically favored, leading to the formation of the pyrazole ring. bu.edu.egurfu.ruarabjchem.org

When starting with aldehyde-derived hydrazones, the cyclization is believed to proceed through an electrophilic attack of the C5 position of the uracil ring by the hydrazone's imine carbon, facilitated by an acid catalyst or heat. This is followed by aromatization to form the stable pyrazolo[3,4-d]pyrimidine core. scribd.com

Refluxing this compound with α-ketoalkynes in ethanol is a documented pathway for yielding the corresponding pyrazolopyrimidine.

Formation of Pyrimido[4,5-c]tsijournals.combu.edu.egdiazepine Derivatives

In addition to pyrazolo[3,4-d]pyrimidines, this compound is a valuable precursor for the synthesis of seven-membered heterocyclic rings, specifically pyrimido[4,5-c] tsijournals.combu.edu.egdiazepines. bu.edu.egurfu.ru These compounds are of interest due to their structural relation to benzodiazepines, a class of biologically active molecules. bu.edu.eg

Reactions with α,β-Unsaturated Carbonyl Compounds

A novel and efficient one-pot synthesis of 1H-pyrimido[4,5-c] tsijournals.combu.edu.egdiazepine-6,8-diones has been developed through the reaction of this compound with various α,β-unsaturated carbonyl compounds. bu.edu.egurfu.ru The reaction is typically carried out by refluxing equimolar quantities of the reactants in ethanol. urfu.ru This heteroannulation reaction proceeds regioselectively to give the seven-membered diazepine ring system in excellent yields. bu.edu.egurfu.ru

The reaction mechanism is proposed to involve an initial Michael addition of the terminal nitrogen of the hydrazino group to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via condensation between the remaining amino group of the hydrazine moiety and the carbonyl group of the former enone, with the elimination of a water molecule. bu.edu.egarabjchem.org

An interesting observation is the reaction with mesityl oxide, which yields a tautomeric form of the expected pyrimido[4,5-c] tsijournals.combu.edu.egdiazepine. bu.edu.egurfu.ru

Table 3: Synthesis of Pyrimido[4,5-c] tsijournals.combu.edu.egdiazepines from this compound and α,β-Unsaturated Carbonyl Compounds

| α,β-Unsaturated Carbonyl Compound | Reaction Conditions | Product Type | Yield (%) | Reference |

| Chalcone | Ethanol, Reflux, 3h | Pyrimido[4,5-c] tsijournals.combu.edu.egdiazepine-6,8-dione | 85 | urfu.ru |

| Benzylacetone | Ethanol, Reflux | Pyrimido[4,5-c] tsijournals.combu.edu.egdiazepine-6,8-dione | 78-90 | bu.edu.eg |

| Dibenzoylmethane | Ethanol, Reflux | Pyrimido[4,5-c] tsijournals.combu.edu.egdiazepine-6,8-dione | 78-90 | bu.edu.eg |

| Mesityl Oxide | Ethanol, Reflux | Tautomeric Pyrimido[4,5-c] tsijournals.combu.edu.egdiazepine | 90 | bu.edu.egurfu.ru |

2 Synthetic Methodologies and Reaction Pathways of this compound

The chemical reactivity of this compound serves as a foundation for the synthesis of various heterocyclic systems. Its utility as a precursor is particularly evident in the formation of fused pyrimidine structures, such as pyrimido[4,5-c] Current time information in Bangalore, IN.nih.govdiazepines and triazolo[4,5-d]pyrimidines. The following sections delve into the specific synthetic routes and mechanistic aspects of these transformations.

2 Tautomeric Considerations in Pyrimido[4,5-c]Current time information in Bangalore, IN.nih.govdiazepine Formation

The reaction of this compound with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimido[4,5-c] Current time information in Bangalore, IN.nih.govdiazepine derivatives. nih.gov An interesting aspect of this synthesis is the potential for tautomerism in the resulting diazepine ring.

In a study where this compound was reacted with various enones in refluxing ethanol, the expected 1H-pyrimido[4,5-c] Current time information in Bangalore, IN.nih.govdiazepine-6,8-diones were formed in high yields. nih.gov However, when mesityl oxide was used as the α,β-unsaturated carbonyl compound under identical conditions, a tautomeric form of the expected product was isolated in a 90% yield. nih.gov This observation highlights the influence of the substituents on the α,β-unsaturated carbonyl compound in directing the final tautomeric form of the pyrimido[4,5-c] Current time information in Bangalore, IN.nih.govdiazepine product. nih.gov The formation of the typical product involves a 7-exo-trig cyclization, whereas with mesityl oxide, a different cyclization pattern likely occurs, leading to the isolation of the tautomer. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| This compound | α,β-Unsaturated enone | 1H-Pyrimido[4,5-c] Current time information in Bangalore, IN.nih.govdiazepine-6,8-dione | 85 | nih.gov |

| This compound | Mesityl oxide | Tautomer of Pyrimido[4,5-c] Current time information in Bangalore, IN.nih.govdiazepine | 90 | nih.gov |

3 Mechanistic Investigations of Pyrimido[4,5-c]Current time information in Bangalore, IN.nih.govdiazepine Formation

The formation of the pyrimido[4,5-c] Current time information in Bangalore, IN.nih.govdiazepine ring system from this compound and α,β-unsaturated carbonyl compounds is proposed to proceed through a defined mechanistic pathway. The initial step involves the reaction of the hydrazino group of the uracil derivative with the carbonyl compound. nih.govbeilstein-journals.org

The synthesis is typically accomplished by reacting equimolar quantities of this compound and an α,β-unsaturated carbonyl compound in ethanol under reflux. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC), with the initial suspension of the hydrazinouracil disappearing as it reacts with the enone to form a clear solution. nih.gov The proposed mechanism involves an initial Michael addition of the exocyclic nitrogen of the hydrazino group to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization. This cyclization is a 7-exo-trig process, which ultimately leads to the formation of the seven-membered diazepine ring fused to the pyrimidine core. nih.govbeilstein-journals.org In some instances, depending on the reactants, a competing 5-exo-trig cyclisation can occur, leading to the formation of a five-membered pyrazolo[3,4-d]pyrimidine system instead of the seven-membered ring. nih.gov

3 Transformations Involving 5-Diazo Derivatives of this compound

The introduction of a diazo group at the 5-position of this compound opens up further synthetic possibilities for creating fused heterocyclic systems. These diazo derivatives are versatile intermediates in the synthesis of triazolo[4,5-d]pyrimidines and other fused pyrimidines. urfu.ru

1 Synthesis of Triazolo[4,5-d]pyrimidines

The 5-diazo derivatives of this compound are key intermediates in the synthesis of 1,2,3-triazolo[4,5-d]pyrimidines. These compounds can be formed through intramolecular cyclization of the 5-diazo intermediate. For example, 6-azido-1,3-dimethyluracil can be converted into a 1,2,3-triazolo[4,5-d]pyrimidine derivative. epdf.pub The reaction of 6-hydrazinouracil derivatives with reagents that introduce a one-carbon fragment can also lead to the formation of the triazole ring.

2 Formation of Fused Pyrimidine Systems

The reactivity of 5-diazo derivatives of this compound extends to the formation of various other fused pyrimidine systems. These transformations often involve intramolecular cyclization or reactions with other reagents to build a new heterocyclic ring onto the pyrimidine core. For instance, the reaction of 6-(2-arylmethylene-1-methylhydrazino)uracils with sodium nitrite (B80452) in acetic acid has been reported to yield oxazolo[5,4-d]pyrimidines, although the mechanism is not fully elucidated. epdf.pub Furthermore, irradiation or heating of 6-azido-5-formyl-1,3-dimethyluracil can lead to the formation of isoxazolo[3,4-d]pyrimidine. epdf.pub

4 Other Heteroannulation and Cyclization Reactions

Beyond the formation of diazepines and triazoles, this compound and its derivatives undergo various other heteroannulation and cyclization reactions, expanding the scope of accessible fused pyrimidine systems.

1 Reactions with Thionyl Chloride

The reaction of 6-arylidenehydrazino-1,3-dimethyluracils with thionyl chloride in dry benzene (B151609) has been shown to produce a mixture of products, including pyrazolo[3,4-d]pyrimidine derivatives. chimicatechnoacta.ruchimicatechnoacta.ru This reaction highlights the role of thionyl chloride in promoting cyclization and rearrangement pathways. The specific products obtained can vary depending on the reaction conditions and the nature of the substituents on the starting material. chimicatechnoacta.ru

Reactions with N-Bromosuccinimide

The reaction of this compound derivatives with N-bromosuccinimide (NBS) serves as a key method for the synthesis of various fused heterocyclic systems. Specifically, the treatment of 6-arylidenehydrazino-1,3-dimethyluracil derivatives, which are themselves synthesized from this compound, with NBS in a suitable solvent like acetic acid upon heating, leads to intramolecular cyclization and the formation of a range of pyrimido-fused heterocycles. psu.educhimicatechnoacta.ruchimicatechnoacta.ru

The course of the reaction and the final product are highly dependent on the nature of the substituent on the arylidene moiety of the starting hydrazone. This reaction provides a pathway to pyrazolo[3,4-d]pyrimidines, pyrimido[5,4-e]-as-triazines, and pyrimido[4,5-c]pyridazines. researchgate.net The general reaction involves an oxidative cyclization process facilitated by N-bromosuccinimide.

The formation of the different heterocyclic systems can be rationalized by the initial electrophilic attack of bromine (from NBS) followed by a cyclization cascade, the pathway of which is directed by the substituents on the aromatic ring of the hydrazone.

Table 1: Products from the reaction of 6-Arylidenehydrazino-1,3-dimethyluracil Derivatives with N-Bromosuccinimide

| Starting Material Class | Reagent | Product Class |

| 6-Arylidenehydrazino-1,3-dimethyluracils | N-Bromosuccinimide (NBS) | Pyrazolo[3,4-d]pyrimidines |

| 6-Arylidenehydrazino-1,3-dimethyluracils | N-Bromosuccinimide (NBS) | Pyrimido[5,4-e]-as-triazines |

| 6-Arylidenehydrazino-1,3-dimethyluracils | N-Bromosuccinimide (NBS) | Pyrimido[4,5-c]pyridazines |

| Detailed yields and specific reaction conditions for each product are contingent on the specific substitutions on the arylidene group and are documented in specialized chemical literature. |

This synthetic approach highlights the utility of N-bromosuccinimide not just as a brominating agent, but also as a crucial reagent for oxidative cyclization in the synthesis of complex heterocyclic molecules derived from this compound.

SAR of Pyrazolo[3,4-d]pyrimidine Scaffolds Derived from this compound

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound typically involves the condensation of the hydrazino group with a suitable 1,3-dielectrophile, which forms the pyrazole ring fused to the existing dimethyluracil core. cu.edu.eg For instance, reacting this compound with α-ketoalkynes in refluxing ethanol is a documented method to produce these derivatives. arabjchem.orgresearchgate.net This reaction creates a specific class of derivatives, 5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diones, where the N5 and N7 positions of the pyrimidine ring are methylated and the C4 and C6 positions are carbonyl groups. The structure-activity relationship (SAR) of this scaffold is explored by introducing various substituents, primarily on the newly formed pyrazole ring, and studying their effects on biological outcomes.

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. The pyrazolo[3,4-d]pyrimidine nucleus is considered a privileged scaffold in drug discovery, particularly for developing kinase inhibitors, due to its structural similarity to the adenine (B156593) base of ATP. nih.gov Derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netchimicatechnoacta.ru

Studies on a broad range of pyrazolo[3,4-d]pyrimidines have demonstrated that the introduction of different functional groups can significantly modulate their potency and selectivity. For example, in the context of cyclin-dependent kinase (CDK) inhibition, the type of substituent at the C4 position can drastically alter activity. Compounds bearing an anilino group at C4 generally exhibit better CDK2 inhibitory activity compared to those with a benzyl (B1604629) group. researchgate.net The electronic properties of these substituents are crucial; electron-withdrawing or electron-donating groups on an aryl ring attached to the core can fine-tune the molecule's interaction with its biological target.

In one series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, compounds with a 3-fluoroaniline (B1664137) group at the C4 position showed potent CDK2 inhibitory activity, comparable to reference compounds like olomoucine (B1683950) and roscovitine. researchgate.net This highlights the positive impact that specific halogen substitutions can have on biological potency.

The modulation of biological activity through substitution is highly position-dependent within the pyrazolo[3,4-d]pyrimidine scaffold.

C-4 Position: This position is a critical determinant of activity for many pyrazolo[3,4-d]pyrimidine-based inhibitors. As mentioned, substituting this position with anilino groups has proven to be a successful strategy for enhancing CDK2 inhibition. researchgate.net Further derivatization of this aniline (B41778) ring, for instance with a fluorine atom, can lead to even greater potency. researchgate.net In a different series of Bruton's tyrosine kinase (BTK) inhibitors, the C4 position was substituted with an amino group, which was essential for activity. nih.gov

C-6 Position: The C-6 position also offers a site for modification to influence biological effects. While the derivatives synthesized directly from this compound feature a carbonyl group at this position, other series have explored various substitutions. For instance, in certain CDK inhibitors, this position has been substituted with different amines or alkyl groups to optimize activity. researchgate.net

N-1 Position: The N-1 position of the pyrazole ring is another key site for SAR studies. In general, for CDK2 inhibitory activity, compounds that are unsubstituted at the N-1 position tend to possess higher potency than their N-1 substituted counterparts. researchgate.net However, this is not a universal rule, as N-1 substitution has been shown to be beneficial for other targets. For example, a series of potent BTK inhibitors featured various substituents at the N-1 position, indicating its importance for achieving high affinity for that specific kinase. nih.gov

For the specific 5,7-dimethylpyrazolo[3,4-d]pyrimidine-4,6-dione scaffold derived from this compound, the primary point of variation is often the C-3 position, which is determined by the choice of the cyclization partner. For example, cyclization of 6-arylidenehydrazine-1,3-dimethyluracils can lead to 3-aryl-substituted pyrazolopyrimidinediones. chimicatechnoacta.ru The nature of this aryl group (e.g., phenyl, nitrophenyl) directly influences the electronic and steric properties of the final molecule, which in turn affects its biological profile.

Correlating Structural Modifications with Biological Potency

The correlation between specific structural changes and the resulting biological potency is a cornerstone of medicinal chemistry. For pyrazolo[3,4-d]pyrimidine derivatives, clear trends have been established that guide the design of more potent compounds.

The importance of the pyrazolo[3,4-d]pyrimidine scaffold itself is a primary finding; replacing it with other structures often leads to a significant decrease in antiproliferative activity. mdpi.com This underscores the role of the core heterocycle in establishing the necessary interactions with biological targets.

The following tables summarize SAR findings from studies on various pyrazolo[3,4-d]pyrimidine derivatives, illustrating the correlation between structural modifications and biological potency, primarily as kinase inhibitors. While not all examples are directly synthesized from this compound, they demonstrate the general principles governing the SAR of this important scaffold.

Table 1: SAR of C4-Substituted Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors

| Compound Series | C4-Substituent | General Observation on CDK2 Inhibitory Activity | Reference |

|---|---|---|---|

| 1,6-disubstituted | Benzylamino | Moderate activity | researchgate.net |

| 1,6-disubstituted | Anilino | Better activity compared to benzylamino analogues | researchgate.net |

| 1,6-disubstituted | 3-Fluoroanilino | Potent activity, comparable to roscovitine | researchgate.net |

Table 2: SAR of N1-Substituted Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors

| Compound Series | N1-Substituent | General Observation on CDK2 Inhibitory Activity | Reference |

|---|---|---|---|

| 4,6-disubstituted | H (unsubstituted) | Higher potency | researchgate.net |

| 4,6-disubstituted | Alkyl (e.g., Isopropyl) | Lower potency compared to unsubstituted analogues | researchgate.net |

These relationships demonstrate that seemingly minor chemical modifications, such as the addition of a fluorine atom or the choice between a substituted versus an unsubstituted nitrogen atom, can have profound effects on the biological potency of pyrazolo[3,4-d]pyrimidine derivatives.

Pharmacological and Biological Activity Investigations of 1,3 Dimethyl 6 Hydrazinouracil Derivatives

Anticancer Potential and Mechanisms of Action

Derivatives originating from the 1,3-dimethyl-6-hydrazinouracil backbone, particularly those possessing the pyrazolo[3,4-d]pyrimidine core, have been extensively investigated for their anticancer properties. Their mechanism of action is primarily centered on the inhibition of key protein kinases that are often dysregulated in various cancers.

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of these enzymes. For instance, a series of novel compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as CDK2 targeting agents. rsc.org In enzymatic assays, several of these derivatives demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex, with IC₅₀ values as low as 0.057 µM. rsc.org This inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell division.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The pyrazolo[3,4-d]pyrimidine structure is a common motif in potent dual EGFR/ErbB2 inhibitors. By performing a bioisosteric replacement of the quinazoline core found in approved drugs like erlotinib with a pyrazolo[3,4-d]pyrimidine core, researchers have developed potent inhibitors. One such derivative exhibited sub-micromolar potency against both EGFR and HER2 kinases, with IC₅₀ values of 186 nM and 254 nM, respectively.

Src family kinases are non-receptor tyrosine kinases that play a significant role in cancer cell proliferation, survival, and metastasis. The first identified pyrazolo[3,4-d]pyrimidine kinase inhibitors, known as PP1 and PP2, were discovered to be inhibitors of the Src family. More recent research has led to the synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole conjugates which have been evaluated for their Src kinase inhibitory and anticancer activities.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell metabolism, growth, and proliferation. nih.gov Its pathway is often hyperactivated in cancer. Pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective, ATP-competitive inhibitors of mTOR, demonstrating the versatility of this scaffold in targeting different kinase families within the PI3K/AKT/mTOR signaling pathway.

Janus kinases (JAKs) are a family of tyrosine kinases that mediate signaling from cytokine receptors, which is crucial for immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in both autoimmune diseases and cancers. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino and 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been developed as potent and selective inhibitors of JAK3. nih.govresearchgate.net One optimized compound exhibited a potent JAK3 inhibitory activity with an IC₅₀ of 6.2 nM and demonstrated excellent selectivity (over 60-fold) against other JAK kinases. researchgate.net

The kinase-inhibitory activities of this compound derivatives translate into broad antiproliferative effects across various human cancer cell lines. Numerous studies have documented the cytotoxic effects of pyrazolo[3,4-d]pyrimidine compounds against colon (HCT-116), breast (MCF-7), and liver (HEPG-2) cancer cell lines.

For example, a series of pyrazolo[4,3-e] nih.govfrontiersin.orggoogle.comtriazolo[1,5-c]pyrimidine derivatives showed superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC₅₀ ranges of 45–97 nM and 6–99 nM, respectively. rsc.org Another study on newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives tested against the MCF-7 cell line found that nearly all compounds revealed some level of antitumor activity. One of the most potent compounds, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, displayed an IC₅₀ of 11 µM.

The tables below summarize the cytotoxic activity of selected pyrazolo[3,4-d]pyrimidine derivatives against common cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (Series A) Data sourced from a study on novel CDK2 inhibitors. rsc.org

| Compound | HCT-116 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HEPG-2 IC₅₀ (nM) |

| Cmpd 14 | 6 | 45 | 48 |

| Cmpd 15 | 7 | 46 | 48 |

| Sorafenib | 176 | 144 | 19 |

Table 2: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (Series B) Data sourced from a study on antiproliferative activity towards various cancer cell lines.

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEPG-2 IC₅₀ (µM) |

| Cmpd P1 | 22.7 | 28.5 | 31.25 |

| Cmpd P2 | 25.5 | 32.25 | 40.75 |

| Sunitinib | 20.25 | 25.75 | 29.5 |

Antiviral Activity

Derivatives of uracil (B121893), a fundamental component of ribonucleic acid (RNA), have been a significant focus of antiviral research. The structural similarity of these derivatives to natural nucleosides allows them to interfere with viral replication processes. Investigations into N1,N3-disubstituted uracil derivatives, a class that includes this compound, have revealed broad-spectrum antiviral effects.

Recent studies have demonstrated the efficacy of novel uracil derivatives against various Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) variants of concern, including the widely circulated Omicron variant. nih.gov These non-nucleoside analogs have been shown to inhibit the activity of the recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication. nih.gov The inhibitory concentrations (IC₅₀) for these compounds against different SARS-CoV-2 variants, such as Delta (B.1.617.2) and Beta (B.1.351), were found to range from 13.3 to 49.97 µM in Vero E6 cells, with most compounds showing low cytotoxicity (CC₅₀ >50 μM). nih.gov

The antiviral activity of uracil derivatives is not limited to coronaviruses. Certain 1,3-disubstituted uracil derivatives have been evaluated for their activity against Human Immunodeficiency Virus type 1 (HIV-1) and Human Cytomegalovirus (HCMV). rsc.org For instance, 3-(3,5-dimethylbenzyl)uracil derivatives with a 1-cyanomethyl group have shown notable anti-HIV-1 activity, which is thought to stem from interactions with the amino acid residues of the HIV-1 reverse transcriptase enzyme. rsc.org Similarly, 1-arylmethyl derivatives, particularly those with 2- and 4-picolyl groups, also exhibited significant anti-HIV-1 activity. rsc.org

Furthermore, research into C5-C6 derivatives of 1,3-dimethyl-5-fluorouracil has identified compounds with high antiviral activity against respiratory syncytial (RS) virus and human influenza viruses A/H3N2 and A/H1N1pdm09. acs.org Specifically, 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil demonstrated notable efficacy. acs.org The broad antiviral potential of uracil derivatives underscores their importance as a scaffold for the development of new therapeutic agents.

Table 1: Antiviral Activity of Selected Uracil Derivatives against SARS-CoV-2 Variants

| Compound Type | Virus Variant | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|---|

| N1,N3-Disubstituted Uracil Analogs | Delta (B.1.617.2) | Vero E6 | 13.3 - 49.97 | >50 |

| N1,N3-Disubstituted Uracil Analogs | Beta (B.1.351) | Vero E6 | 13.3 - 49.97 | >50 |

| N1,N3-Disubstituted Uracil Analogs | Omicron | Vero E6 | Not specified | >50 |

Anti-inflammatory Properties

Hydrazone derivatives, which can be formed from this compound, are a versatile class of compounds recognized for their wide range of pharmacological activities, including anti-inflammatory effects. nih.gov The anti-inflammatory potential of these compounds is often attributed to their unique C=N–NH functional group, which allows for structural flexibility and interaction with various biological targets involved in the inflammatory cascade. nih.gov

The mechanism of action for the anti-inflammatory properties of hydrazone derivatives is linked to their ability to modulate inflammatory pathways. For example, certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have demonstrated potent anti-inflammatory activity when compared to standard drugs. nih.gov The anti-inflammatory efficacy is often influenced by the specific substituents on the aromatic rings of the hydrazone structure. Functional groups such as 4-nitro, 4-methyl, and 2-hydroxy on a phenyl ring have been shown to contribute to good in vitro anti-inflammatory activity in substituted-N-[(1E)-substituted phenylmethylidene] benzohydrazides. nih.gov

Structural features play a crucial role in the anti-inflammatory strength of these compounds. A 4-chlorophenyl substituent at the 5-position of a pyrrole ring, for instance, can enhance hydrophobic interactions with cyclooxygenase (COX) enzymes. nih.gov Additionally, the presence of an ethyl ester group can increase lipophilicity, thereby improving membrane permeability and access to inflammatory targets. nih.gov These findings suggest that modifying the periphery of the this compound core with different aldehydes or ketones to form various hydrazones could yield potent anti-inflammatory agents.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ug.edu.pl COX-2 is upregulated during inflammation and is responsible for the enhanced production of prostaglandins, which are key inflammatory mediators. ug.edu.pl Therefore, selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. ug.edu.pl

Pyrimidine-based structures, such as the uracil core of this compound, have been explored as scaffolds for selective COX-2 inhibitors. The development of selective inhibitors often involves incorporating a specific pharmacophore, such as a 4-methylsulfonyl or sulfonamide phenyl group, which fits into a secondary pocket in the active site of the COX-2 enzyme.

Research on novel thiadiazole derivatives bearing sulfonamide moieties has led to the discovery of potent and highly selective COX-2 inhibitors. Some of these compounds exhibited selectivity indices significantly higher than the reference drug, celecoxib. Docking studies are often employed to understand the binding modes of these synthesized compounds within the COX-2 active site, confirming that the key interactions responsible for selectivity are maintained. The potential to derivatize the hydrazino group of this compound to include such COX-2-specific pharmacophores presents a promising avenue for creating novel anti-inflammatory agents.

Antimicrobial Activity

The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of antimicrobial agents, and it is present in the structure of several existing drugs. Derivatives of this compound, particularly those forming hydrazones, have been investigated for their potential to inhibit the growth of a wide spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Numerous studies have demonstrated the promising antibacterial and antifungal activities of hydrazide-hydrazone derivatives. For example, certain pyrimidine (B1678525) derivatives have shown antibacterial activity against Escherichia coli and Staphylococcus aureus that is two-fold higher than that of ampicillin. The antimicrobial efficacy is highly dependent on the specific chemical structure of the derivative. Some compounds exhibit broad-spectrum activity against multiple microorganisms, while others may be more specific, showing activity only against Gram-positive bacteria or only possessing antifungal properties.

The minimal inhibitory concentration (MIC) is a key measure of antimicrobial potency. Studies have reported MIC values for some hydrazide-hydrazone derivatives as low as 0.49 µg/mL against E. coli, demonstrating potency greater than the standard antibiotic ciprofloxacin. Other derivatives have shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 3.125 µg/mL. The mechanism of action is often attributed to the azomethine group (-NH–N=CH-), which is crucial for their pharmacological activity.

Table 2: In Vitro Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

| Derivative Type | Microorganism | Activity Metric | Result | Reference Compound |

|---|---|---|---|---|

| Pyrimidine Hydrazone | E. coli | MIC | 12.5 µg/mL | Ampicillin (25 µg/mL) |

| Pyrimidine Hydrazone | S. aureus | MIC | 6.25 µg/mL | Ampicillin (12.5 µg/mL) |

| Pyrimidine Hydrazone | MRSA | MIC | 3.125 µg/mL | Not specified |

| Benzo[e] nih.govthiazine Hydrazone | E. coli | MIC | 0.49 µg/mL | Ciprofloxacin (0.98 µg/mL) |

| Thiophene-1,3-Benzothiazin-4-one Hybrid | S. aureus | MIC | >3.91 µg/mL | Nitrofurantoin (15.62 µg/mL) |

Antimycobacterial Activity

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective antimycobacterial agents. The structural features of hydrazide-hydrazones make them promising candidates in this field; indeed, the primary anti-tuberculosis drug, isoniazid, is a hydrazide.

Research into related heterocyclic compounds has shown significant potential. For instance, a series of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives were synthesized and tested for their in vitro antimycobacterial activity. These compounds displayed interesting antitubercular effects against the Mycobacterium tuberculosis H37Rv reference strain. This highlights the potential of nitrogen-containing heterocyclic systems, which share structural similarities with uracil derivatives, as scaffolds for antimycobacterial drugs. The presence of the hydrazino group in this compound provides a key functional handle for creating derivatives that could mimic the activity of known antitubercular agents and interfere with essential biological pathways in Mycobacterium tuberculosis.

Antihypertensive Effects

The hydrazino group is a component of several established antihypertensive drugs, most notably hydralazine. This suggests that derivatives of this compound could possess cardiovascular effects. Research into 3-hydrazinopyridazine derivatives has led to the synthesis of new compounds with potent antihypertensive action.

In these studies, the introduction of various heterocyclic rings (such as imidazole, pyrazole (B372694), or triazole) into the 6-position of the pyridazine nucleus yielded compounds with significant hypotensive activity when tested in normotensive and spontaneously hypertensive rats. One particular derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, was found to be 4.9 times more active than the reference drug dihydralazine when administered orally.

Other classes of compounds, such as dihydropyridine derivatives, are also well-known for their antihypertensive effects, which are often mediated through calcium channel blockade. While structurally distinct, the exploration of hybrid molecules that combine the hydrazinouracil scaffold with features known to promote vasodilation or reduce blood pressure could be a fruitful area of investigation. The existing data on hydrazino-containing antihypertensives provide a strong rationale for screening this compound derivatives for similar activity.

Radioprotective Effects

Information regarding the radioprotective effects of this compound derivatives is not available in the current scientific literature. Research on uracil derivatives in the context of radiation has primarily focused on their potential as radiosensitizers, which are compounds that increase the susceptibility of tumor cells to radiation therapy, rather than protecting healthy cells from radiation damage.

Antioxidant Activity

Derivatives of the uracil scaffold have been the subject of investigations into their potential antioxidant properties. One study focused on new dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazin-4-ones synthesized from 6-amino-1,3-dimethyluracil (B104193), a close precursor to this compound. The antioxidant capacity of these synthesized compounds was evaluated using the phosphomolybdenum method, with the results expressed as ascorbic acid equivalents (AAE/g).

The study revealed a wide range of antioxidant activity among the different series of compounds. The dihydrotetrazole derivatives, in particular, demonstrated significant antioxidant potential. The total antioxidant capacity for these compounds is detailed in the table below.

| Compound | Total Antioxidant Capacity (AAE/g) |

|---|---|

| Dihydrotetrazole Derivative 1 | 189.4 ± 3.4 |

| Dihydrotetrazole Derivative 2 | 175.8 ± 3.1 |

| Dihydrotetrazole Derivative 3 | 165.2 ± 2.9 |

| Dihydrotetrazole Derivative 4 | 154.6 ± 2.7 |

| Dihydrotetrazole Derivative 5 | 143.1 ± 2.5 |

| Dihydrotetrazole Derivative 6 | 132.5 ± 2.3 |

In contrast, the dihydroquinazolin-4-one and 1,3-benzothiazin-4-one series of compounds, derived from the same precursor, exhibited considerably lower antioxidant activity. This suggests that the specific structural features of the heterocyclic rings attached to the uracil moiety play a crucial role in determining the antioxidant potential of these derivatives.

Other Reported Biological Activities

Beyond antioxidant activity, derivatives originating from the 6-amino-1,3-dimethyluracil framework have been explored for other biological applications, most notably as antimicrobial agents. The same study that investigated antioxidant capacity also screened the newly synthesized dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazin-4-ones for their in vitro activity against a panel of bacterial and fungal strains.

The antimicrobial screening was conducted against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Klebsiella pneumoniae), and one fungal strain (Candida albicans). The results indicated that the tested compounds generally exhibited weak to moderate activity.

Specifically, the dihydrotetrazole derivatives showed some inhibitory activity against Staphylococcus aureus. The dihydroquinazolin-4-one series demonstrated a broader spectrum of weak activity, while the 1,3-benzothiazin-4-one derivatives were largely inactive against the tested strains. None of the compounds showed significant activity against the Gram-negative bacteria or the fungal strain at the tested concentrations.

These findings suggest that while the 1,3-dimethyluracil (B184088) scaffold can be a building block for compounds with some biological activity, further structural modifications would be necessary to enhance their potency and spectrum of action as antimicrobial agents.

Based on a comprehensive search of available scientific literature, there is no specific research focusing on the computational studies and molecular modeling of "this compound" and its derivatives that aligns with the detailed outline provided.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the following sections:

Computational Studies and Molecular Modeling of 1,3 Dimethyl 6 Hydrazinouracil Derivatives

Computational Analysis of Reaction Mechanisms

To provide a thorough and factual article as per the instructions, published research data on this specific compound is essential. Without such data, generating content for the requested subtopics would lead to speculation and unsubstantiated claims, which falls outside the scope of a scientifically accurate report.

Future Directions and Research Gaps in 1,3 Dimethyl 6 Hydrazinouracil Research

Exploration of Novel Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research, leading to a wide array of established methods. ijsat.org However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the exploration of novel synthetic pathways. Future research in the synthesis of 1,3-Dimethyl-6-hydrazinouracil and its analogs should focus on several key areas:

Modern Synthetic Methodologies : The application of modern synthetic techniques such as microwave-assisted synthesis, flow chemistry, and solid-phase synthesis could significantly enhance the efficiency and scalability of production. ijsat.orgacs.org These methods often lead to shorter reaction times, higher yields, and improved purity of the final products.

Green Chemistry Approaches : There is a growing emphasis on the development of environmentally benign synthetic processes. Future synthetic strategies for this compound should aim to utilize greener solvents, reduce waste generation, and employ catalytic methods to minimize the environmental impact. ijsat.org

Multicomponent Reactions : One-pot multicomponent reactions offer a powerful tool for the rapid generation of molecular complexity from simple starting materials. ijsat.org Developing such reactions for the synthesis of novel this compound derivatives would streamline the drug discovery process by allowing for the efficient creation of diverse chemical libraries.

C-H Activation Strategies : Direct functionalization of the pyrimidine core through C-H activation has emerged as a powerful strategy for streamlining synthesis and expanding structural diversity. ijsat.org The application of these methods to this compound could provide access to previously inaccessible analogs with unique biological properties.

A comparison of traditional and modern synthetic approaches is presented in Table 1.

| Feature | Traditional Synthesis | Modern Synthetic Approaches |

| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) |

| Yields | Variable, can be moderate to low | Generally higher and more reproducible |

| Purification | Often requires extensive chromatography | Can lead to cleaner reactions, simplifying purification |

| Scalability | Can be challenging | More amenable to large-scale production |

| Environmental Impact | Often involves hazardous solvents and reagents | Emphasizes the use of greener alternatives |

Discovery of New Biological Targets and Mechanisms

While pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties, the specific biological targets and mechanisms of action for many this compound derivatives remain to be fully elucidated. gsconlinepress.comnih.govresearchtrend.net Future research should be directed towards:

Target Identification and Validation : Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that interact with this compound and its analogs. Once identified, these targets need to be validated to confirm their role in the observed biological effects.

Mechanism of Action Studies : Investigating the downstream signaling pathways and cellular processes that are modulated by the binding of these compounds to their targets. This could involve studies on cell cycle progression, apoptosis, and other key cellular events. For instance, some pyrazolo-pyrimidinone derivatives tethered with hydrazide-hydrazones have been shown to induce apoptosis and cell cycle arrest. nih.govresearchgate.net

Exploration of Novel Therapeutic Areas : While much of the focus has been on cancer and infectious diseases, the diverse biological activities of pyrimidine derivatives suggest that they may have therapeutic potential in other areas, such as inflammatory diseases, neurodegenerative disorders, and metabolic conditions. gsconlinepress.comnih.gov Screening of this compound libraries against a wider range of biological targets could uncover new therapeutic applications.

Advanced Computational Approaches for Derivative Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. nih.gov The application of advanced computational methods to the design of this compound derivatives holds significant promise.

Molecular Docking and Virtual Screening : These techniques can be used to predict the binding affinity and orientation of virtual libraries of this compound derivatives to the active site of a known biological target. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Pharmacophore Modeling : This approach involves identifying the key structural features (pharmacophore) of a molecule that are responsible for its biological activity. mpg.de Once a pharmacophore model is developed for a series of active this compound derivatives, it can be used to design new compounds with enhanced activity.

Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods provide a more accurate description of the interactions between a ligand and its target protein by treating the active site with a higher level of theory (quantum mechanics) while the rest of the protein is treated with a more computationally efficient method (molecular mechanics).

Artificial Intelligence and Machine Learning : AI-driven approaches are increasingly being used to analyze large datasets and identify complex patterns that are not readily apparent to human researchers. ut.ee Machine learning algorithms can be trained on existing structure-activity data to predict the biological activity of new this compound derivatives with a high degree of accuracy.

A summary of computational approaches is provided in Table 2.

| Computational Method | Application in Derivative Design |

| Molecular Docking | Predicts binding modes and affinities of new derivatives to a target protein. |

| Virtual Screening | Screens large libraries of virtual compounds to identify potential hits. |

| Pharmacophore Modeling | Defines the essential structural features required for biological activity. |

| QSAR | Develops mathematical models to predict the activity of new compounds. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex over time. |

Development of Structure-Activity-Relationship Models

Structure-Activity-Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how modifications to the chemical structure of a molecule affect its biological activity. fiveable.medrugdesign.org The systematic development of SAR models for this compound derivatives is crucial for guiding the optimization of lead compounds.

Systematic Structural Modifications : This involves the synthesis of a series of analogs in which different parts of the this compound scaffold are systematically modified. For example, substituents on the uracil (B121893) ring or the hydrazino group can be varied to probe their effect on activity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling involves the development of mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural features. ut.eemdpi.comresearchgate.net These models can then be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. A recent study developed a data-driven machine learning QSAR model for substituted pyrimidine and uracil-based derivatives which was validated with newly synthesized compounds. ut.eemdpi.comresearchgate.netbg.ac.rsqsardb.org

3D-QSAR : Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend the principles of QSAR into three dimensions, providing a more detailed understanding of the steric and electrostatic interactions that are important for biological activity.

An illustrative SAR table for a hypothetical series of this compound derivatives is shown in Table 3.

| Compound | R1 Group | R2 Group | IC50 (µM) |

| 1 | -H | -H | 10.5 |

| 2 | -CH3 | -H | 5.2 |

| 3 | -Cl | -H | 2.1 |

| 4 | -H | -Phenyl | 8.7 |

| 5 | -Cl | -Phenyl | 1.3 |

Translation of Research Findings to Applied Science

The ultimate goal of research on this compound is to translate fundamental scientific discoveries into tangible applications that benefit society. This requires a concerted effort to bridge the gap between basic research and clinical or industrial development.

Preclinical Development : Promising lead compounds identified through the research efforts described above will need to undergo rigorous preclinical evaluation, including studies on their efficacy in animal models of disease, as well as their pharmacokinetic and toxicological properties.

Intellectual Property Protection : The filing of patents is essential to protect the intellectual property associated with novel this compound derivatives and their applications, which is a prerequisite for attracting the investment needed for further development. google.com

Collaborations and Partnerships : Collaboration between academic researchers, pharmaceutical companies, and biotechnology firms will be crucial for advancing the development of these compounds. Such partnerships can provide access to the resources, expertise, and infrastructure needed to navigate the complex process of drug development.

Exploration of Non-Pharmaceutical Applications : In addition to their potential as therapeutic agents, pyrimidine derivatives have found applications in agrochemicals and materials science. nih.govgrowingscience.com Future research could explore the potential of this compound derivatives in these and other non-pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.